molecular formula C18H20O B1360505 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-60-1

3',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No. B1360505
CAS RN: 898789-60-1
M. Wt: 252.3 g/mol
InChI Key: YIHJRQPSNGVJIU-UHFFFAOYSA-N
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Description

“3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .


Molecular Structure Analysis

The molecular structure of “3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to resources like ChemSpider .

Scientific Research Applications

  • Photochemical Synthesis Applications :

    • Kiesewetter and Margaretha (1987) demonstrated that derivatives of thiophenones, similar in structure to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, can undergo photochemical reactions leading to the formation of complex organic compounds like octahydrobenzo-[b]thiophenes and hexahydrobenzo[b]thiophenes (Kiesewetter & Margaretha, 1987).
  • Biodegradation and Environmental Applications :

    • Research by Bhushan et al. (2000) highlighted the biodegradation of methylated aromatic compounds related to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone. They studied the degradation of such compounds by Ralstonia sp. SJ98, emphasizing the importance of microbial processes in environmental decontamination (Bhushan et al., 2000).
  • Photochemical Reaction Studies :

    • Encinas and Scaiano (1979) investigated the photochemical reactions of beta-dimethylamino propiophenones, closely related to the compound of interest. Their study provided insights into the electronic properties and reaction mechanisms of these compounds under light exposure (Encinas & Scaiano, 1979).
  • Polymer Science Applications :

    • Matsumoto et al. (2005) developed photosensitive and thermosetting polymers using compounds structurally similar to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone. This research is significant for the field of polymer science, especially in developing advanced materials (Matsumoto et al., 2005).
  • Chemical Synthesis and Reactivity Studies :

    • The work of Yoshioka, Suzuki, and Oka (1984) focused on the photochemical reaction of phenyl-substituted 1,3-diketones, which are structurally related to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone. Their findings contribute to understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Yoshioka, Suzuki, & Oka, 1984).

Safety and Hazards

While specific safety and hazard data for “3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” is not available, it’s important to handle all chemicals with care and follow standard safety procedures. Always refer to the Safety Data Sheet (SDS) for the compound for specific safety information .

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-10-14(2)12-17(11-13)18(19)9-8-16-7-5-4-6-15(16)3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHJRQPSNGVJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644027
Record name 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898789-60-1
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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